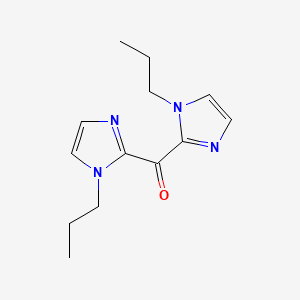

Bis(1-propyl-1H-imidazol-2-yl)methanone

Description

Properties

CAS No. |

62366-41-0 |

|---|---|

Molecular Formula |

C13H18N4O |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

bis(1-propylimidazol-2-yl)methanone |

InChI |

InChI=1S/C13H18N4O/c1-3-7-16-9-5-14-12(16)11(18)13-15-6-10-17(13)8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |

InChI Key |

RWCHWDQMNJGQAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CN=C1C(=O)C2=NC=CN2CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Di(1H-imidazol-1-yl)methanone

- Structure : Lacks alkyl substituents, with imidazole rings directly attached to the carbonyl group.

- Key Differences: Hydrophobicity: The absence of propyl groups in Di(1H-imidazol-1-yl)methanone (CAS 530-62-1) results in lower lipophilicity compared to the propyl-substituted analog . Molecular Weight: 162.15 g/mol (vs. higher for the propyl derivative due to added alkyl chains). Applications: Likely used in coordination polymers or as ligands in metal-organic frameworks (MOFs), similar to other imidazole derivatives .

(4-Nitrophenyl)(1-propyl-1H-imidazol-2-yl)methanone

- Structure : Features a nitro-substituted phenyl group instead of a second imidazole ring.

- Key Differences :

- Polar Surface Area (PSA) : 78.03 Ų, indicating moderate polarity due to the nitro group .

- Reactivity : The electron-withdrawing nitro group may enhance electrophilic character at the carbonyl, contrasting with the symmetrical bis-imidazole structure.

- Applications : Nitroaryl groups are common in explosives detection or photoluminescent MOFs .

Tetrazole-Based Analogs

- Examples: Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole).

- Key Differences: Thermal Stability: Decomposition temperatures of 288.7°C and 247.6°C, respectively, exceeding typical imidazole derivatives due to extensive hydrogen bonding .

Benzimidazole Derivatives

- Examples: [2-Amino-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-6-yl]phenylmethanone (CAS 63197-61-5).

- Biological Activity: Sulfonyl and benzoyl substituents are common in kinase inhibitors or antimicrobial agents, diverging from bis-imidazole ketones’ applications .

Data Table: Comparative Properties

Q & A

Q. What are the recommended synthetic pathways for preparing Bis(1-propyl-1H-imidazol-2-yl)methanone, and how can reaction efficiency be optimized?

Methodology :

- Stepwise condensation : React 1-propylimidazole with a carbonyl source (e.g., triphosgene) under anhydrous conditions. Use a base like triethylamine to deprotonate the imidazole nitrogen, enabling nucleophilic attack on the carbonyl .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of imidazole to carbonyl reagent) to minimize by-products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield enhancement : Employ microwave-assisted synthesis to reduce reaction time (15–30 min at 120°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology :

- NMR : Use - and -NMR in DMSO-d6 to confirm the methanone bridge (C=O peak at ~190 ppm) and propyl chain integration (δ 0.9–1.6 ppm for CH3 and CH2 groups) .

- FTIR : Identify carbonyl stretching vibrations (1650–1700 cm) and imidazole ring C–N stretches (1500–1600 cm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 263.18 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what contradictions arise between experimental and theoretical data?

Methodology :

- Modeling : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to optimize geometry and compute HOMO-LUMO gaps. Compare with UV-Vis spectra (experimental λmax ~270 nm) .

- Data contradictions : Discrepancies in dipole moments (theoretical vs. crystallographic) may arise from solvent effects or basis set limitations. Validate using polarizable continuum models (PCM) .

- Validation : Cross-check Mulliken charges with XPS data to resolve electron density mismatches .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodology :

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3). Use SHELXT for structure solution and SHELXL for refinement .

- Analysis : Confirm dihedral angles between imidazole rings (typically 60–80°). Compare with DFT-optimized structures to identify steric effects from propyl groups .

- Validation : Check for disorder in propyl chains using Olex2’s SQUEEZE function .

Q. What strategies are effective in analyzing biological interactions of this compound with protein targets?

Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to histamine receptors (e.g., H4R). Validate with SPR (surface plasmon resonance) for binding affinity (Kd) .

- Contradiction resolution : If computational docking predicts strong binding but in vitro assays show weak activity, consider solvation effects or protein flexibility via molecular dynamics (MD) simulations .

- SAR : Synthesize analogs (e.g., varying alkyl chain length) and test IC50 values against control compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.